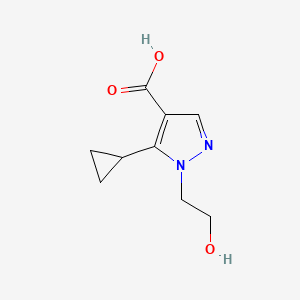

5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

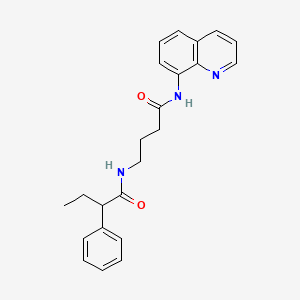

5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as parecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It belongs to the class of COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. Parecoxib is a prodrug that is rapidly converted to valdecoxib, its active metabolite, after administration.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Brönsted Acid-Mediated Annulations : A method for synthesizing 1,3,5-trisubstituted pyrazoles, involving the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brönsted acid, offers a pathway to structurally diverse pyrazole derivatives. This process, demonstrating the annulation of three-membered rings with α-carbonyl and hydrazines, could potentially be applied or adapted for the synthesis of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" and related compounds (Xue et al., 2016).

Biological Activity and Applications

- Topoisomerase II Inhibitory Activity : Compounds structurally related to pyrazoles, such as 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have been identified as potent inhibitors of mammalian topoisomerase II, suggesting potential applications in the development of anticancer agents. This highlights the potential for exploring the biological activities of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" in similar contexts (Wentland et al., 1993).

Heterocyclic Dyes

- Heterocyclic Dyes Development : Research on "5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid" as a coupling component to produce carboxylic pyrazolone based mono-/bi-heterocyclic dyes indicates the versatility of pyrazole derivatives in developing dyes with varied spectral properties. This suggests potential applications of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" in dye synthesis and material science (Tao et al., 2019).

Antiallergic Agents

- Synthesis of Antiallergic Compounds : The development of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related pyrazole derivatives, demonstrating significant antiallergic activity, underscores the potential of "5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid" and its analogs in therapeutic applications, specifically in treating allergies (Nohara et al., 1985).

Propriétés

IUPAC Name |

5-cyclopropyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-4-3-11-8(6-1-2-6)7(5-10-11)9(13)14/h5-6,12H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRIDQPHKUNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)